4-(butanoylamino)-N-(4-iodophenyl)benzamide
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Overview
Description
4-(butanoylamino)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core substituted with a butanoylamino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(4-iodophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butanoylamino group: This can be achieved by reacting butanoic acid with an amine to form the corresponding amide.
Introduction of the iodophenyl group: This step involves the iodination of a phenyl ring, which can be done using iodine and a suitable oxidizing agent.
Coupling of the two intermediates: The final step involves coupling the butanoylamino intermediate with the iodophenyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(4-iodophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(butanoylamino)-N-(4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(4-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the butanoylamino group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(p-iodophenyl)butanoic acid: This compound shares the iodophenyl group but differs in the presence of a carboxylic acid group instead of the benzamide core.
4-[Bis(4-iodophenyl)amino]benzaldehyde: This compound has a similar iodophenyl group but features an aldehyde group and an additional iodophenyl substitution.
Uniqueness
4-(butanoylamino)-N-(4-iodophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butanoylamino and iodophenyl groups allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H17IN2O2 |
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Molecular Weight |
408.23 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C17H17IN2O2/c1-2-3-16(21)19-14-8-4-12(5-9-14)17(22)20-15-10-6-13(18)7-11-15/h4-11H,2-3H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
MCOOVXUQIFDFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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